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Juvenimicin B1

Macrolide antibiotic Structure-activity relationship Gram-negative bacteria

Juvenimicin B1 (CAS 58947-83-4) is a basic 16-membered macrolide antibiotic isolated from the culture filtrate of the actinomycete Micromonospora chalcea var. izumensis.

Molecular Formula C31H53NO8
Molecular Weight 567.8 g/mol
CAS No. 58947-83-4
Cat. No. B14603277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJuvenimicin B1
CAS58947-83-4
Molecular FormulaC31H53NO8
Molecular Weight567.8 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CCO)C)C)C
InChIInChI=1S/C31H53NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,14,19-24,26-27,29-31,33,35,37H,9,12-13,15-17H2,1-8H3/b11-10+,18-14+
InChIKeyKOARRXOZPWLCJM-NJESZQPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Juvenimicin B1 (CAS 58947-83-4): A Structurally Distinct 16-Membered Macrolide Antibiotic for Focused Procurement


Juvenimicin B1 (CAS 58947-83-4) is a basic 16-membered macrolide antibiotic isolated from the culture filtrate of the actinomycete Micromonospora chalcea var. izumensis [1]. This compound belongs to the juvenimicin complex, which comprises eight components (A1–A4, B1–B4). Its structure was elucidated alongside juvenimicins A2, A4, and B3, where juvenimicin A3 was found identical to rosamicin [2]. Juvenimicin B1 is characterized by a hydroxyethyl substituent at position 6 and a unique ultraviolet chromophore, distinguishing it from the most potent in-class component (juvenimicin A3/rosamicin) and the closely related B3 analog [3]. It is supplied as a macrolide reference standard for antibacterial research and natural product studies, with a molecular formula of C31H53NO8 and molecular weight of 567.75 g/mol .

Macrolide Reference Standard Natural product antibiotic from Micromonospora chalcea for antibacterial research and natural product studies.
Structural Distinction C6 hydroxyethyl substituent differentiates B1 from the formylmethyl-bearing rosamicin, enabling focused SAR investigations.
Analytical Identity Characteristic UV chromophore (~280 nm) supports identity verification and discrimination from analog A4.

Why Juvenimicin B1 Cannot Be Substituted with Rosamicin or Juvenimicin A4 in Research Applications


Juvenimicin B1 cannot be interchanged with rosamicin (juvenimicin A3) or juvenimicin A4 without compromising experimental validity. While these three compounds share the identical 16-membered macrolactone core, their biological activity profiles diverge due to critical structural variations. Rosamicin carries a formylmethyl group at C6 and exhibits the highest antimicrobial potency among the complex [1]. Juvenimicin B1, conversely, possesses a hydroxyethyl group at the same position, which directly impacts its ribosomal binding affinity and results in a distinct antibacterial spectrum [2]. Even the closest analog, juvenimicin A4—which also bears a C6 hydroxyethyl group—differs from B1 in the nature of its chromophore, a structural feature that may influence target engagement and physicochemical behavior [3]. Therefore, substituting B1 with any other juvenimicin component introduces uncontrolled variables into mechanistic, SAR, or potency assays.

C6 Substituent Mismatch vs Rosamicin
Hydroxyethyl group in B1 versus formylmethyl in rosamicin may alter ribosomal binding affinity and antibacterial spectrum, limiting direct replacement in mechanistic assays.
Chromophore Difference vs Juvenimicin A4
B1 possesses a 280 nm UV chromophore absent in A4; substituting A4 may compromise UV-based identity confirmation and purity monitoring.
Polarity Shift vs Juvenimicin B3
Absence of C14 hydroxymethyl in B1 results in higher chromatographic mobility relative to B3, potentially altering purification and co-elution profiles.

Quantitative Differentiation of Juvenimicin B1 Against Its Closest Structural Analogs


C6 Substituent Variation Drives Differential Gram-Negative Antibacterial Potency

Juvenimicin B1 demonstrates superior potency against Escherichia coli compared to juvenimicin B3, with an MIC of 5 µg/mL versus 100 µg/mL, while maintaining intermediate activity relative to the more potent juvenimicin A complex (MIC of 10 µg/mL) [1]. This difference is attributed to the C6 hydroxyethyl group in B1 versus the formylmethyl group in juvenimicin A3/rosamicin [2]. Against Proteus vulgaris, B1 exhibits an MIC of 10 µg/mL, again outperforming B3 (100 µg/mL) but showing higher MIC than the A complex (20 µg/mL), indicating a distinct Gram-negative spectrum that may be advantageous for resistance profiling studies [1].

C6 Substituent & Gram‑Negative Potency
Head‑to‑head
E. coli MIC 5 µg/mL (B1) vs 10 µg/mL (A complex) vs 100 µg/mL (B3)
P. vulgaris MIC 10 µg/mL (B1) vs 20 µg/mL (A) vs 100 µg/mL (B3)
Supports antimicrobial screening context for moderate‑activity macrolide; fills a calibrated potency window between high‑activity rosamicin and low‑activity B3.
Bouillon agar dilution; 37 °C, 18 h
Macrolide antibiotic Structure-activity relationship Gram-negative bacteria

UV Chromophore Identity Differentiates Juvenimicin B1 from Juvenimicin A4

Juvenimicin B1 and juvenimicin A4 both contain a hydroxyethyl group at position 6, yet they are distinguished by the nature of their chromophore [1]. This structural difference is analytically significant: the B series (B1, B3) exhibits a characteristic ultraviolet absorption maximum near 280 nm, a feature shared with certain 16-membered macrolides such as carbomycin B and tylosin [2]. In contrast, juvenimicin A4 lacks this specific chromophore, making UV-Vis spectroscopy a definitive method to confirm B1 identity and purity in a research setting. The structural basis of this chromophoric difference has been corroborated by independent isolation and characterization of the M-4365 complex, where M-4365 G3 was confirmed identical to juvenimicin B1 [3].

UV Chromophore Identity
Class‑level
λmax ~280 nm (characteristic of B‑series macrolides); juvenimicin A4 lacks this chromophore
Provides an analytical handle for B1 identity confirmation by UV‑Vis spectroscopy.
Literature characterization; independent M‑4365 complex data corroborates identity
Natural product characterization Macrolide analytics Quality control

C14 Hydroxymethyl Absence in Juvenimicin B1 Creates a Distinct Polarity Profile Relative to B3

Juvenimicin B1 differs from juvenimicin B3 by the absence of a hydroxymethyl group at position 14; B3 carries this additional polar substituent [1]. This structural divergence manifests in distinct chromatographic behavior: in the original isolation work, B1 and B3 were separable via thin-layer chromatography on silica gel, with B1 exhibiting a higher Rf value than B3 due to its lower polarity [2]. The Rf values reported for the B series components on silica gel TLC (chloroform-methanol-7% aqueous ammonia, 40:12:20) are designated B1 through B4 in order of decreasing Rf, with B1 being the least polar among the B sub-series. This physicochemical distinction is critical for preparative-scale purification and analytical verification protocols.

Chromatographic Mobility (TLC)
Head‑to‑head
B1 exhibits highest Rf among B1–B4 sub‑series on silica gel; B3 Rf is lower due to C14 hydroxymethyl
Enables reliable chromatographic separation from B3; supports purity verification in preparative workflows.
Silica gel TLC; CHCl₃‑MeOH‑7% NH₄OH (40:12:20)
Macrolide purification Chromatographic separation Structure elucidation

Biosynthetic Intermediate Status of Juvenimicin B1 in the M-4365 Pathway Enables Chemoenzymatic Diversification Studies

Juvenimicin B1 (identical to M-4365 G3) has been demonstrated to function as a biosynthetic intermediate in the chemoenzymatic pathway leading to M-4365 G2 (repromicin) via selective oxidation of the C6 hydroxyethyl group [1]. Specifically, the P450 RhF reductase domain (TylI-RhFRED) catalyzes site-selective hydroxylation of the C6 ethyl substituent of a tylactone-based precursor to yield M-4365 G3 (juvenimicin B1); subsequent chemoselective oxidation of the primary alcohol then furnishes M-4365 G2 [2]. This positions B1 as a unique substrate for late-stage functionalization reactions that are not accessible using juvenimicin A3, A4, or B3, making it the compound of choice for synthetic biology and medicinal chemistry campaigns exploring 16-membered macrolide diversification.

Chemoenzymatic Intermediate
Method context
B1 (M‑4365 G3) is a substrate for TylI‑RhFRED‑catalyzed C6 hydroxylation and subsequent chemoselective oxidation to M‑4365 G2
Enables chemoenzymatic diversification studies; not directly replaceable by rosamicin, A4, or B3.
In vitro enzymatic assay; published chemoenzymatic total synthesis
Polyketide synthase Chemoenzymatic synthesis Macrolide diversification

High-Value Application Scenarios for Juvenimicin B1 Based on Quantitative Differentiators


Gram-Negative Macrolide Resistance Mechanism Studies

Juvenimicin B1, with its intermediate Gram-negative potency (E. coli MIC 5 µg/mL, P. vulgaris MIC 10 µg/mL) falling between the highly active rosamicin and the largely inactive B3, provides a calibrated tool for investigating the structural determinants of macrolide outer membrane penetration and efflux pump recognition. Its C6 hydroxyethyl group offers a distinct chemical handle for probing resistance mechanisms compared to the formylmethyl-bearing A series [1]. Researchers studying AcrAB-TolC efflux or LPS-mediated permeability barriers can use B1 as a moderately active probe to quantify resistance fold-changes without the confounding cytotoxicity of high-potency analogs.

Chemoenzymatic Total Synthesis and Late-Stage Functionalization

Juvenimicin B1 serves as a critical substrate in chemoenzymatic pathways for generating diversified 16-membered macrolide libraries. Its C6 hydroxyethyl group undergoes TylI-RhFRED-catalyzed hydroxylation, and the resultant primary alcohol can be chemoselectively oxidized to yield M-4365 G2 or further derivatized [2]. Synthetic chemistry groups developing novel macrolide scaffolds through late-stage C-H functionalization require authentic B1 as a reference standard to validate reaction outcomes and characterize novel derivatives.

Analytical Reference Standard for Juvenimicin Complex Deconvolution

Due to its distinct UV chromophore (λmax ~280 nm) and characteristic TLC Rf value within the B sub-series, Juvenimicin B1 is an essential reference standard for analytical laboratories tasked with identifying and quantifying individual components in juvenimicin fermentation extracts or synthetic mixtures [3]. Its unique combination of chromatographic and spectroscopic signatures enables unambiguous discrimination from co-eluting or co-absorbing juvenimicin A4 and B3, supporting quality control workflows in natural product discovery and process development.

Macrolide Structure-Activity Relationship (SAR) Studies at C6 and C14

Juvenimicin B1 occupies a unique SAR niche, possessing a C6 hydroxyethyl group (unlike the formylmethyl of rosamicin or methyl of A2) and lacking the C14 hydroxymethyl found in B3. This makes it the optimal starting scaffold for systematic SAR investigations probing the contributions of C6 oxidation state and C14 polarity to ribosomal binding, antibacterial spectrum, and pharmacokinetic properties [4]. Procurement of B1 over B3 enables cleaner SAR interpretation, as the absence of the C14 hydroxymethyl avoids confounding polar interactions.

Application
Selection Property
Validation Focus
Gram‑negative macrolide resistance mechanism studies
Moderate Gram‑negative activity window
Efflux pump recognition and outer‑membrane permeability endpoints
Chemoenzymatic total synthesis and late‑stage functionalization
C6 hydroxyethyl substrate handle for enzymatic oxidation
TylI‑RhFRED oxidation outcome and C‑H functionalization verification
Analytical reference standard for juvenimicin complex deconvolution
Distinct UV chromophore and chromatographic mobility
HPLC/UV identity confirmation and purity assessment
Macrolide SAR studies at C6 and C14
Defined C6 oxidation state and absence of C14 hydroxymethyl
Ribosomal binding affinity and antibacterial spectrum endpoints
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